5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine is an organic compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as benzylidene acetones and ammonium thiocyanates.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through standard organic synthesis techniques involving methanol and methylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with a methoxy group would yield a methoxy-substituted pyrimidine derivative.
Scientific Research Applications
5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitrypanosomal and antiplasmodial agent. Pyrimidine derivatives are known for their activity against diseases such as malaria and sleeping sickness.
Agricultural Chemistry: The compound is explored for its fungicidal properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, pyrimidine derivatives can inhibit mitochondrial complex I electron transport, disrupting cellular respiration in fungi . In medicinal applications, the compound may target enzymes or receptors involved in the life cycle of parasites such as Trypanosoma brucei and Plasmodium falciparum .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxypyrimidine: A simpler pyrimidine derivative with similar functional groups.
5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine: Another pyrimidine derivative with a different substitution pattern.
2-Amino-4-chloro-6-methylpyrimidine: A related compound with an amino group instead of a phenyl group.
Uniqueness
5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy, methyl, and phenyl groups, along with the chlorine atom, makes it a versatile compound for various applications in medicinal and agricultural chemistry.
Properties
CAS No. |
90332-47-1 |
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Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
5-chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3O/c1-8-10(13)11(16-12(14-8)17-2)15-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,15,16) |
InChI Key |
SYFZALJTXQPXCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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